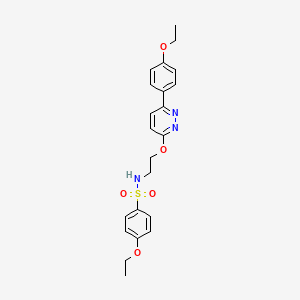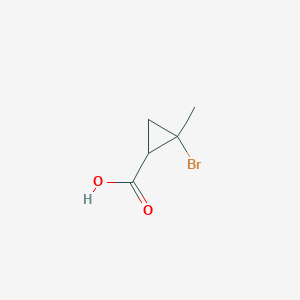
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C14H16IN It is a quaternary ammonium salt that features a pyridinium core substituted with methyl groups and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide typically involves the quaternization of 2-(2-methylphenyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:
2-(2-methylphenyl)pyridine+methyl iodide→1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of the corresponding amine derivatives.
科学的研究の応用
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolium iodide: Another quaternary ammonium salt with similar properties but a different core structure.
2-Methylpyridinium iodide: Lacks the additional methyl groups present in 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide.
N-Methylpyridinium iodide: Contains only one methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both methyl and methylphenyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1,3-dimethyl-2-(2-methylphenyl)pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N.HI/c1-11-7-4-5-9-13(11)14-12(2)8-6-10-15(14)3;/h4-10H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNVHFHTSHENH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)C)C2=CC=CC=C2C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2801338.png)

![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)


![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2801349.png)
![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2801353.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)
